molecular formula C29H54ClN B3050903 (Ethylbenzyl)dimethyloctadecylammonium chloride CAS No. 29661-60-7

(Ethylbenzyl)dimethyloctadecylammonium chloride

Cat. No.: B3050903
CAS No.: 29661-60-7
M. Wt: 452.2 g/mol
InChI Key: IJAJSKXXWUCJIG-UHFFFAOYSA-M
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Description

(Ethylbenzyl)dimethyloctadecylammonium Chloride (CAS 29661-60-7) is a quaternary ammonium compound (QUAT) of significant interest in scientific research due to its dual role as a cationic surfactant and a bioactive agent . Its molecular formula is C29H54ClN, with a molecular weight of 452.21 g/mol . The compound functions by irreversibly binding to the phospholipids and proteins of microbial cell membranes, which disrupts membrane permeability and leads to the leakage of cellular contents and metabolic injury . This mechanism provides it with broad-spectrum antimicrobial properties. In research applications, it is primarily valued for its surfactant properties, which are useful in studies involving phase-transfer catalysis, a critical technology in organic synthesis, including pharmaceutical development . Its bioactive characteristics make it a relevant subject for investigations into disinfection, antimicrobial coatings, and the preservation of materials . As a specialist chemical, this compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. All safety data sheets and handling instructions must be consulted prior to use.

Properties

IUPAC Name

dimethyl-octadecyl-(1-phenylpropyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h21-23,25-26,29H,5-20,24,27H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAJSKXXWUCJIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C(CC)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952122
Record name N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride
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Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29661-60-7
Record name (Ethylbenzyl)dimethyloctadecylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029661607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylbenzyl)dimethyloctadecylammonium chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.222
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylbenzyl)dimethyloctadecylammonium chloride typically involves the quaternization of dimethyloctadecylamine with ethylbenzyl chloride. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The product is then separated and purified using industrial-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(Ethylbenzyl)dimethyloctadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and aqueous or organic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions with hydrogen peroxide can yield corresponding oxides .

Scientific Research Applications

Chemical Properties and Classification

  • Chemical Formula : C29H54ClN
  • CAS Number : 19963536
  • Molecular Weight : 482.23 g/mol
  • Structure : Contains a long hydrophobic alkyl chain, which enhances its surfactant properties.

Antimicrobial Applications

(Ethylbenzyl)dimethyloctadecylammonium chloride is widely recognized for its effectiveness as an antimicrobial agent. It is utilized in various industries for:

  • Disinfection : Effective against bacteria, fungi, and viruses, making it suitable for use in hospitals, food processing plants, and households.
  • Sanitization : Commonly used in sanitizers for surfaces in kitchens and medical facilities to reduce the risk of infections.

Case Study: Efficacy in Hospital Settings

A study demonstrated that formulations containing quaternary ammonium compounds, including this compound, achieved a 99.9% reduction in pathogen load on surfaces in hospital environments within minutes of application .

Industrial Applications

The compound is also employed in various industrial processes:

  • Water Treatment : Acts as a biocide in water treatment facilities to control microbial growth.
  • Agricultural Use : Utilized as a pesticide and fungicide in agricultural settings to protect crops from pathogens.

Data Table: Industrial Use Cases

IndustryApplicationEffectiveness
HealthcareSurface disinfectant99.9% pathogen reduction
Food ProcessingSanitizer for equipmentEffective against E. coli
AgriculturePesticide for crop protectionReduces fungal infections

Cosmetic and Personal Care Applications

This compound is also found in cosmetic formulations:

  • Emulsifier : Helps stabilize emulsions in creams and lotions.
  • Preservative : Prevents microbial contamination in personal care products.

Regulatory Insights

The European Chemicals Agency (ECHA) has classified this compound as safe for use in cosmetics at regulated concentrations, ensuring consumer safety while leveraging its antimicrobial properties .

Environmental Impact and Safety

While this compound is effective as a disinfectant and surfactant, its environmental impact must be considered:

  • Biodegradability : Studies indicate that quaternary ammonium compounds can persist in the environment; however, they are subject to biodegradation under certain conditions.
  • Aquatic Toxicity : The compound exhibits toxicity to aquatic life at specific concentrations, necessitating careful management during use .

Environmental Data Table

ParameterValue
Log K ow5.87
Water SolubilityPoorly soluble (0.02 mg/L)
EC50 (Daphnia magna)0.13 mg/L

Mechanism of Action

The antimicrobial activity of (Ethylbenzyl)dimethyloctadecylammonium chloride is attributed to its ability to disrupt the cell membranes of microorganisms. The quaternary ammonium group interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, viruses, and fungi .

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Alkyl Chain Substituent
(Ethylbenzyl)dimethyloctadecylammonium chloride 68956-79-6* C29H54ClN 451.46 (calc.) C18 Ethylbenzyl
Benzyldimethyldodecylammonium chloride 139-08-2 C21H38ClN 340.00 C12 Benzyl
Didecyldimethylammonium chloride 7173-51-5 C22H48ClN 362.09 2×C10 None
(Ethylbenzyl)dimethyltetradecylammonium chloride 27479-29-4 C25H46ClN 396.09 C14 Ethylbenzyl
Hexadecyldimethylammonium chloride 2016-45-7 C18H40ClN 305.97 C16 None

*CAS 68956-79-6 refers to a mixture of C12–18 alkyl derivatives .

Antimicrobial Efficacy and Solubility

  • Chain Length Impact : Longer chains (e.g., C18) enhance lipid solubility and antimicrobial activity but reduce water solubility. For example, the C18 derivative in UV-curable coatings exhibits superior biofilm inhibition compared to C12 analogs .
  • Substituent Effects: Ethylbenzyl groups improve membrane penetration due to aromatic interactions, outperforming non-substituted quats like didecyldimethylammonium chloride .

Research Findings and Trends

  • Efficacy vs. Toxicity Trade-offs : While C18 chains maximize antimicrobial performance, their persistence in the environment raises concerns about bioaccumulation .
  • Synthetic Innovations: Recent studies focus on modifying substituents (e.g., hydroxyl groups) to balance solubility and safety without compromising efficacy .

Biological Activity

(Ethylbenzyl)dimethyloctadecylammonium chloride, often referred to as a quaternary ammonium compound (QAC), is recognized for its broad-spectrum antimicrobial properties. This article delves into its biological activity, focusing on its efficacy against various microorganisms, toxicity profiles, and applications in disinfectants.

Chemical Structure and Classification

  • Chemical Name : this compound
  • CAS Number : 122-19-0
  • Molecular Formula : C_{23}H_{50}NCl

This compound belongs to the class of alkyl dimethyl benzyl ammonium chlorides (ADBAC), which are widely used as disinfectants and biocides due to their effectiveness against bacteria, fungi, and viruses.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been extensively studied:

Microorganism MIC (mg/L)
Escherichia coli0.002
Staphylococcus aureus0.001
Pseudomonas aeruginosa0.004

These values indicate that the compound is highly effective at low concentrations, making it suitable for use in various disinfectant formulations .

The antimicrobial action of this compound primarily involves disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of the microbial cell wall, leading to increased permeability and eventual cell lysis .

Acute Toxicity

Acute toxicity studies have shown that this compound has a moderate toxicity profile. The oral LD50 values suggest that it poses a slight risk upon ingestion:

  • Oral LD50 : Approximately 200-500 mg/kg in rats.

Chronic Effects

Long-term exposure studies indicate minimal chronic toxicity. For example, no reproductive effects were observed in two-generation studies in rats, with a NOAEL (No Observed Adverse Effect Level) of approximately 73 mg/kg/day . Furthermore, developmental studies have shown no teratogenic effects at high doses.

Environmental Impact

Biodegradation studies reveal that this compound is subject to degradation in aquatic environments. Studies indicate a degradation rate of up to 95% within 28 days under activated sludge conditions, suggesting a relatively low environmental persistence compared to other QACs .

Case Studies and Applications

  • Household Disinfectants : A study evaluated the effectiveness of various commercial disinfectants containing this compound against biofilms formed by E. coli and S. aureus. Results demonstrated significant biofilm reduction at concentrations as low as 0.002 mg/L .
  • Healthcare Settings : In healthcare environments, this compound is frequently used for surface disinfection due to its rapid action against pathogens, including MRSA and VRE .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (ethylbenzyl)dimethyloctadecylammonium chloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves quaternization reactions between dimethyloctadecylamine and benzyl chloride derivatives. Key parameters include temperature (80–90°C), solvent selection (e.g., isopropanol), and catalyst use (e.g., sodium carbonate). Reaction progress can be monitored via TLC or NMR to confirm quaternary ammonium formation. Adjusting alkyl chain length or benzyl substituents may require modified pressure conditions (0.3–0.5 MPa) to enhance yield .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is preferred. Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from environmental or biological samples. Recovery tests using spiked matrices (e.g., water, soil) validate method accuracy, with reported recoveries exceeding 90% under optimized conditions .

Q. What standardized protocols exist for assessing the acute toxicity of quaternary ammonium compounds like this compound?

  • Methodological Answer : Acute oral toxicity (LD₅₀) is evaluated in rodent models per OECD guidelines. For dermal toxicity, in vitro assays (e.g., 3D skin models) or in vivo irritancy tests are used. Hypersensitivity potential is assessed via repeated topical application studies, with endpoints including erythema scores and histopathological analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the environmental persistence of this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in test conditions (e.g., pH, organic matter content). A meta-analysis approach is recommended, standardizing variables such as biodegradation protocols (e.g., OECD 301F) and analytical detection limits. Comparative studies across water types (e.g., seawater vs. freshwater) can clarify degradation kinetics .

Q. What experimental designs are suitable for studying the compound’s interaction with bacterial cell membranes?

  • Methodological Answer : Use fluorescence microscopy with membrane-specific dyes (e.g., Laurdan) to monitor lipid bilayer disruption. Isothermal titration calorimetry (ITC) quantifies binding affinity to membrane models (e.g., liposomes). Complement with molecular dynamics simulations to predict structural interactions at the atomic level .

Q. How can mechanistic insights into the compound’s antimicrobial resistance be integrated into broader theoretical frameworks?

  • Methodological Answer : Link findings to existing theories on quaternary ammonium resistance, such as efflux pump upregulation or membrane modification. Use omics approaches (transcriptomics/proteomics) to identify resistance biomarkers. Cross-reference with structural analogs (e.g., benzalkonium chloride) to validate mechanistic universality .

Methodological Notes

  • Data Contradiction Analysis : When conflicting toxicity or efficacy data arise, systematically compare experimental variables (e.g., cell lines, exposure durations) and apply statistical tools like ANOVA to isolate contributing factors .
  • Environmental Fate Studies : Combine field sampling (e.g., sediment/water partitioning) with lab-based simulations to account for real-world variables like salinity and microbial activity .
  • Advanced Characterization : Employ tandem MS (LC-MS/MS) for trace-level detection in environmental samples, ensuring method validation via internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethylbenzyl)dimethyloctadecylammonium chloride
Reactant of Route 2
(Ethylbenzyl)dimethyloctadecylammonium chloride

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